N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
- 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This compound has shown promising results in various scientific studies, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-8-4-5-9-17(16)26-11-10-20-18(23)12-22-13-21-15-7-3-2-6-14(15)19(22)24/h2-9,13H,10-12H2,1H3,(H,20,23) |
InChI Key |
XTHZJHXTKJADNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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